molecular formula C13H18ClN B13297415 2-[(4-Chloro-3-methylphenyl)methyl]piperidine

2-[(4-Chloro-3-methylphenyl)methyl]piperidine

Cat. No.: B13297415
M. Wt: 223.74 g/mol
InChI Key: QXYPDTHLHXYBPC-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-methylphenyl)methyl]piperidine is a chemical compound with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methylphenyl)methyl]piperidine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-methylphenyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

2-[(4-Chloro-3-methylphenyl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-methylphenyl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-3-methylphenyl)methyl]piperidine is unique due to its specific piperidine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

2-[(4-chloro-3-methylphenyl)methyl]piperidine

InChI

InChI=1S/C13H18ClN/c1-10-8-11(5-6-13(10)14)9-12-4-2-3-7-15-12/h5-6,8,12,15H,2-4,7,9H2,1H3

InChI Key

QXYPDTHLHXYBPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCCCN2)Cl

Origin of Product

United States

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